7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrimidine core with dimethyl and isopropyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound.
Scientific Research Applications
7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one: Unique due to its specific substituents and ring structure.
Pyrrolo[1,2-a]pyrimidine: The parent compound without the dimethyl and isopropyl groups.
Other Pyrrolopyrimidines: Compounds with different substituents on the pyrrolo[1,2-a]pyrimidine core.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
7,7-dimethyl-2-propan-2-yl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N2O/c1-8(2)9-5-11(15)14-7-12(3,4)6-10(14)13-9/h5,8H,6-7H2,1-4H3 |
InChI Key |
VBJLLNBXTWTNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)N2CC(CC2=N1)(C)C |
Origin of Product |
United States |
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